2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Catalog No.
S528924
CAS No.
1218942-37-0
M.F
C21H19ClN4O2
M. Wt
394.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-m...

CAS Number

1218942-37-0

Product Name

2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

IUPAC Name

2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3

InChI Key

RGYQPQARIQKJKH-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GKT137831; GKT-137831; GKT 137831; GTK831; GTK-831; GTK 831.

Canonical SMILES

CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl

Description

The exact mass of the compound 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is 394.11965 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Kinase Inhibition:

Setanaxib is being studied for its ability to inhibit specific enzymes called kinases. Kinases play a crucial role in regulating various cellular processes, and their dysregulation can contribute to diseases like cancer. Studies have shown that Setanaxib inhibits several kinases, including FLT3, Aurora kinases, and JAK kinases []. These kinases are implicated in the development and progression of various cancers [, , ].

Anticancer Properties:

Due to its kinase inhibitory activity, Setanaxib is being evaluated for its potential as an anticancer agent. Preclinical studies have demonstrated promising results, with Setanaxib showing antitumor activity in various cancer cell lines []. Clinical trials are currently ongoing to investigate the efficacy and safety of Setanaxib in different types of cancer.

2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with the molecular formula C21H19ClN4O2. It features a pyrazolo[4,3-c]pyridine core structure, which is characterized by a fused ring system that includes nitrogen atoms. The compound contains various functional groups such as chlorophenyl and dimethylamino substituents, contributing to its unique chemical properties and potential biological activities. Its molecular weight is approximately 394.85 g/mol, and it has a CAS Registry Number of 1218942-37-0 .

There is no current information on the specific mechanism of action for this compound. However, pyrazolopyridinediones have been investigated for their potential to inhibit enzymes or interact with specific receptors in the body, depending on their structure [].

  • As this is a relatively obscure compound, no safety information is currently available. However, due to the presence of chlorine and the dione functionality, it's advisable to handle it with care, assuming potential irritant and corrosive properties. Always consult safety data sheets (SDS) for similar compounds when handling unknown substances.

The chemical reactivity of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can be analyzed through its participation in various organic reactions. These may include:

  • Nucleophilic substitutions: The presence of the chlorophenyl group allows for nucleophilic attack, leading to the formation of new derivatives.
  • Condensation reactions: The compound can undergo condensation with other amines or carbonyl compounds to form larger molecular structures.
  • Reduction reactions: The dimethylamino group may be susceptible to reduction under certain conditions, altering the compound's properties.

Detailed reaction pathways and mechanisms would require experimental data specific to this compound.

Research indicates that compounds similar to 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione exhibit various biological activities. These include:

  • Antitumor activity: Some studies have suggested that pyrazolo[4,3-c]pyridine derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
  • Antiviral properties: There is potential for this compound to act against viral infections, particularly in inhibiting pathways utilized by viruses for replication.
  • Neuroprotective effects: The dimethylamino group may contribute to neuroprotective activities, making it a candidate for neurological disorder treatments.

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound.

The synthesis of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials Preparation: Synthesis often begins with simpler precursors such as chlorobenzenes and dimethylaminobenzaldehydes.
  • Formation of Pyrazole Ring: A cyclization reaction is employed to form the pyrazole ring from appropriate hydrazine derivatives and carbonyl compounds.
  • Functional Group Modifications: Subsequent steps involve introducing the chlorophenyl and dimethylamino groups through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Each step requires careful optimization of conditions to achieve high yields and purity.

The applications of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione are diverse and may include:

  • Pharmaceutical development: Due to its potential biological activities, it could serve as a lead compound in drug discovery for treating cancer or viral infections.
  • Research tools: It may be utilized in biochemical assays to study specific enzyme interactions or cellular pathways.

Interaction studies focusing on 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione often involve:

  • Binding assays: To determine how effectively the compound binds to target proteins or enzymes.
  • In vitro studies: Evaluating the effects on cell lines to assess cytotoxicity and mechanism of action.

These studies provide insight into the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione. Notable examples include:

Compound NameStructure FeaturesUnique Properties
GKT 831Similar pyrazolo structure; different substituentsKnown for potent inhibition of specific kinases
SetanaxibContains similar core; different functional groupsDemonstrated efficacy against fibrosis
GKT 137831Related pyrazolo derivative; variations in side chainsInvestigated for anti-inflammatory effects

These compounds highlight the unique aspects of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione while showcasing its potential applications in medicinal chemistry. Each compound's distinct functional groups contribute to varying biological activities and therapeutic potentials.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

394.1196536 g/mol

Monoisotopic Mass

394.1196536 g/mol

Heavy Atom Count

28

Appearance

light yellow to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45II35329V

Drug Indication

Treatment of primary biliary cholangitis

Wikipedia

Setanaxib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Deliyanti D, Wilkinson-Berka JL. Inhibition of NOX1/4 with GKT137831: a potential novel treatment to attenuate neuroglial cell inflammation in the retina. J Neuroinflammation. 2015 Jul 30;12:136. doi: 10.1186/s12974-015-0363-z. PubMed PMID: 26219952; PubMed Central PMCID: PMC4518508.
2: Green DE, Murphy TC, Kang BY, Kleinhenz JM, Szyndralewiez C, Page P, Sutliff RL, Hart CM. The Nox4 inhibitor GKT137831 attenuates hypoxia-induced pulmonary vascular cell proliferation. Am J Respir Cell Mol Biol. 2012 Nov;47(5):718-26. doi: 10.1165/rcmb.2011-0418OC. Epub 2012 Aug 16. PubMed PMID: 22904198; PubMed Central PMCID: PMC3547100.
3: Aoyama T, Paik YH, Watanabe S, Laleu B, Gaggini F, Fioraso-Cartier L, Molango S, Heitz F, Merlot C, Szyndralewiez C, Page P, Brenner DA. Nicotinamide adenine dinucleotide phosphate oxidase in experimental liver fibrosis: GKT137831 as a novel potential therapeutic agent. Hepatology. 2012 Dec;56(6):2316-27. doi: 10.1002/hep.25938. PubMed PMID: 22806357; PubMed Central PMCID: PMC3493679.
4: Jiang JX, Chen X, Serizawa N, Szyndralewiez C, Page P, Schröder K, Brandes RP, Devaraj S, Török NJ. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831, a novel NOX4/NOX1 inhibitor in vivo. Free Radic Biol Med. 2012 Jul 15;53(2):289-96. doi: 10.1016/j.freeradbiomed.2012.05.007. Epub 2012 May 19. PubMed PMID: 22618020; PubMed Central PMCID: PMC3392471.

Explore Compound Types